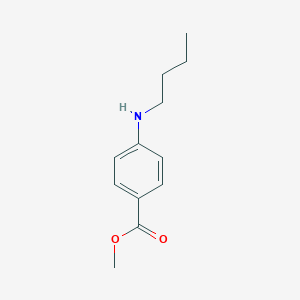

Methyl 4-(butylamino)benzoate

Description

Scholarly Significance of Substituted Benzoate (B1203000) Esters in Organic Chemistry

Substituted benzoate esters are a class of organic compounds of significant interest in academic and industrial chemistry. Their fundamental structure, consisting of a benzene (B151609) ring attached to a carboxylate ester group with additional functional groups, makes them versatile building blocks and key intermediates in organic synthesis. acs.orgvulcanchem.com The electronic effects of substituents on the benzene ring can be systematically studied to understand reaction mechanisms, a principle exemplified by the Hammett linear free-energy relationships. nih.govresearchgate.net These esters are precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. acs.org The ester functionality itself is a common motif in natural products and can be readily transformed through reactions like hydrolysis and transesterification, allowing for molecular diversity. nih.govnih.gov

Academic Relevance of Secondary Amine Functionalities in Chemical Systems

The secondary amine group, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen, is a crucial functional group in a vast range of chemical and biological systems. rsc.orgevitachem.com Secondary amines are important intermediates in the synthesis of fine chemicals and are a common structural component in many pharmaceutical agents. researchgate.net Their basicity and nucleophilicity allow them to participate in a variety of chemical reactions, including N-alkylation and acylation, which are fundamental transformations in organic synthesis. rsc.org In biological contexts, the secondary amine moiety is present in numerous bioactive molecules and plays a role in their interactions with biological targets. chemicalbook.com The study of their chemical stability and reactivity under various conditions is an active area of research, particularly in fields like CO2 capture and pharmaceutical development. oup.com

Contextualization of Methyl 4-(butylamino)benzoate within Fine Chemical and Pharmaceutical Research

This compound, also known as N-Butyl-4-(methoxycarbonyl)aniline, combines the structural features of both a substituted benzoate ester and a secondary amine. rsc.org This positions it as a compound of interest primarily in fine chemical and pharmaceutical research. nih.govresearchgate.net It is recognized as a key intermediate and a building block for the synthesis of more complex molecules. nih.gov Furthermore, it is listed as a specified impurity of the local anesthetic Tetracaine (also known as Amethocaine), highlighting its relevance in pharmaceutical quality control and analytical chemistry. rsc.orgresearchgate.nettandfonline.com Its structural similarity to other N-alkylated p-aminobenzoic acid esters, a class of compounds investigated for various biological activities, underscores its potential in drug discovery programs. niainnovation.in

Overview of Key Academic Research Domains Pertaining to this compound

Academic research involving this compound and its close analogs primarily falls into two main domains:

Synthetic Chemistry: The compound serves as a valuable precursor in the synthesis of more elaborate molecular architectures. A notable example is its use in the synthesis of novel benzimidazole (B57391) derivatives. For instance, the related compound, methyl 3-amino-4-(n-butylamino)benzoate, is a key starting material for the condensation reaction to form complex heterocyclic systems with potential biological activities. The reactivity of its functional groups makes it a suitable platform for developing and optimizing synthetic methodologies. nih.gov

Pharmaceutical and Medicinal Chemistry: Research into N-alkylated p-aminobenzoic acid esters, the class to which this compound belongs, has explored their potential as therapeutic agents. Studies have investigated the local anesthetic properties of this class of compounds. nih.govniainnovation.in Additionally, derivatives of 4-aminobenzoic acid have been synthesized and evaluated for other biological activities, such as anticancer properties. While not always the direct subject, this compound serves as a structural analog and a reference compound in these studies. nih.gov

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the following tables.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound rsc.org |

| CAS Number | 71839-12-8 rsc.org |

| Molecular Formula | C₁₂H₁₇NO₂ rsc.org |

| SMILES | CCCCNC1=CC=C(C=C1)C(=O)OC rsc.org |

| InChIKey | IHRPJNDVWBJCEH-UHFFFAOYSA-N rsc.org |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 207.27 g/mol rsc.org |

| Appearance | Off-white solid |

| Melting Point | 104 °C researchgate.net |

| Boiling Point (Predicted) | 323.3 ± 25.0 °C |

| XLogP3 | 3.7 rsc.org |

| Hydrogen Bond Donor Count | 1 rsc.org |

| Hydrogen Bond Acceptor Count | 3 rsc.org |

| Rotatable Bond Count | 6 rsc.org |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data Availability |

| ¹³C NMR | Available rsc.org |

| GC-MS | Available rsc.org |

| IR Spectra | Available rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-13-11-7-5-10(6-8-11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRPJNDVWBJCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260461 | |

| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71839-12-8 | |

| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71839-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracaine hydrochloride specified impurity C [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(butylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-(BUTYLAMINO)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9B9Y98RNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Butylamino Benzoate

Established Synthetic Pathways to Methyl 4-(butylamino)benzoate

The traditional synthesis of this compound can be approached from two primary perspectives: building the ester functionality onto a pre-existing N-alkylated benzene (B151609) ring, or introducing the butyl group to a pre-existing aminobenzoate ester.

Esterification Reactions for Carboxylic Acid Derivatization

One of the most fundamental routes to this compound involves the direct esterification of its corresponding carboxylic acid, 4-(butylamino)benzoic acid. This method is a classic example of carboxylic acid derivatization. The synthesis of the precursor acid itself can be achieved by the nucleophilic substitution of 4-aminobenzoic acid with butyl halides under reflux conditions.

Once 4-(butylamino)benzoic acid is obtained, it can be converted to its methyl ester via Fischer-Speier esterification. This acid-catalyzed reaction typically involves refluxing the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product (the ester) by using a large excess of the alcohol (methanol).

Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, by treating it with a reagent like thionyl chloride. The resulting acyl chloride is then reacted with methanol to yield this compound with high efficiency.

Amine Alkylation Approaches in Compound Formation

An alternative and widely used strategy begins with a commercially available ester, Methyl 4-aminobenzoate (B8803810), and introduces the butyl group via N-alkylation. This can be accomplished through several methods.

Direct Alkylation: This approach involves the reaction of Methyl 4-aminobenzoate with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, this method can suffer from a lack of selectivity.

Reductive Amination: A more selective and common method is reductive amination. This two-step, one-pot process involves the initial reaction of Methyl 4-aminobenzoate with butyraldehyde (B50154) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation using a palladium catalyst. google.comnsf.gov For instance, Methyl 4-aminobenzoate can be hydrogenated with palladium and hydrogen in the presence of butyraldehyde to yield the target compound. google.com A representative procedure involves reacting methyl 4-aminobenzoate with octanal (B89490) (a longer-chain aldehyde) and sodium triacetoxyborohydride to achieve N-alkylation, demonstrating the versatility of this method. nsf.gov

The table below summarizes key aspects of these amine alkylation approaches.

Table 1: Comparison of Amine Alkylation Methods for this compound Synthesis

| Method | Starting Materials | Reagents | Key Conditions | Selectivity Issues |

|---|---|---|---|---|

| Direct Alkylation | Methyl 4-aminobenzoate, Butyl Halide (e.g., 1-bromobutane) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Elevated temperatures | Potential for over-alkylation to form tertiary amine |

| Reductive Amination | Methyl 4-aminobenzoate, Butyraldehyde | Reducing Agent (e.g., Pd/H₂, NaBH(OAc)₃), Solvent (e.g., Methanol, DCM) | Typically mild conditions (e.g., room temperature) | Generally high selectivity for the secondary amine |

Precursor Reactivity and Selectivity in this compound Synthesis

The choice of synthetic pathway is heavily influenced by the reactivity of the precursors and the need for selectivity. In the amine alkylation route starting from Methyl 4-aminobenzoate, the primary challenge is controlling the extent of alkylation. The nitrogen atom of the initial primary amine is nucleophilic, but the product, this compound (a secondary amine), is also nucleophilic.

During direct alkylation with a butyl halide, a competitive reaction is the further alkylation of the desired secondary amine product to form the tertiary amine, Methyl 4-(dibutylamino)benzoate. This over-alkylation leads to a mixture of products and complicates purification, thereby lowering the yield of the target compound. google.com The formation of this N,N-dibutyl byproduct is a significant issue in syntheses that rely on this method. google.com

Reductive amination offers a significant advantage in terms of selectivity. The reaction between the primary amine and the aldehyde forms an imine (or an enamine), which is more readily reduced than the starting carbonyl group. Once the secondary amine is formed, it is generally less reactive towards forming an iminium ion with another molecule of aldehyde under the reaction conditions, thus minimizing the formation of the tertiary amine. This makes reductive amination the preferred method for achieving clean and high-yield mono-N-alkylation of primary anilines.

Advanced Synthetic Approaches and Catalytic Routes

Recent advancements in chemical synthesis have led to more efficient and environmentally conscious methods for producing this compound, focusing on novel catalysts and the principles of green chemistry.

Novel Catalytic Systems for Enhanced this compound Production

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction rates, yields, and selectivity.

Palladium Catalysis: Palladium catalysts are versatile tools in forming C-N bonds. One documented method involves the reaction of Methyl 4-aminobenzoate and butyraldehyde under microwave irradiation in the presence of a palladium on activated charcoal (Pd/C) catalyst, affording this compound in a 34% yield. chemicalbook.com More complex palladium-catalyzed processes have also been developed for related structures, such as reacting a bromo-aniline derivative with carbon monoxide and methanol, which highlights the power of palladium catalysis in constructing the ester functionality under specific conditions. google.comgoogle.com

Other Catalytic Systems: For the esterification pathway, traditional strong mineral acids can be replaced with solid acid catalysts to simplify workup and minimize corrosive waste. For example, titanium sulfate (B86663) has been used as an efficient, environmentally friendly, and reusable catalyst for the esterification of sterically hindered carboxylic acids, a principle that can be applied to the synthesis of benzoate (B1203000) esters. google.com

Application of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of compounds like this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation, as seen in the palladium-catalyzed N-alkylation, can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. chemicalbook.comnih.gov This technique aligns with the green chemistry principle of enhancing energy efficiency.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are atom-economical and reduce the number of synthetic steps and purification stages required. Green MCRs, often performed using environmentally benign solvents or under solvent-free conditions, represent a cutting-edge strategy for synthesizing complex molecules. nih.govresearchgate.net While a specific MCR for this compound is not prominently documented, the strategy is widely used for creating libraries of related benzoate derivatives. nih.gov

Use of Greener Reagents and Solvents: A key aspect of green chemistry is replacing hazardous substances. This can involve substituting toxic solvents with safer alternatives like water, ethanol, or performing reactions under solvent-free conditions. wjpmr.com For example, in reductive amination, the use of non-toxic reducing agents is preferred. The development of catalytic systems that operate in green solvents is an active area of research.

The table below provides an overview of advanced synthetic approaches.

Table 2: Advanced and Green Synthetic Approaches

| Approach | Method | Catalyst/Conditions | Green Chemistry Principle(s) |

|---|---|---|---|

| Catalytic N-Alkylation | Reductive amination | Pd/C, Microwave Irradiation | Energy efficiency, Catalysis |

| Catalytic Esterification | Solid acid catalysis | Titanium Sulfate | Catalysis, Waste prevention |

| Green MCRs | Multicomponent Reactions | Green solvents (e.g., ethanol), Organo-salt catalysts | Atom economy, Waste prevention, Safer solvents |

Exploration of Solid-Phase Synthesis and Flow Chemistry Methodologies

Modern synthetic strategies such as solid-phase synthesis and flow chemistry are being explored to enhance the efficiency, scalability, and safety of producing this compound and its derivatives.

Solid-Phase Synthesis: This technique involves attaching a molecule to a solid support, like a resin, allowing for reactions to be carried out and impurities to be easily washed away. While direct solid-phase synthesis of this compound is not extensively documented, the principles are well-established for similar compounds. For instance, a common approach involves anchoring a precursor, such as 4-halobenzoic acid, to a resin and then introducing the butylamino group. A study on the synthesis of 4''-epi-methylamino-4''-deoxyavermectin B1 benzoate utilized a silyl (B83357) chloride resin to attach the starting material, followed by a series of reactions including amination to yield the final product. researchgate.net Similarly, solid-phase synthesis has been employed to create libraries of 4-aminobenzoic acid derivatives. researchgate.netresearchgate.net This methodology is particularly advantageous for generating a diverse range of analogs for screening purposes.

Flow Chemistry: This approach involves the continuous pumping of reagents through a reactor, offering precise control over reaction conditions like temperature and pressure, which can lead to higher yields and improved safety. mdpi.comresearchgate.net The N-alkylation of anilines, a key step in the synthesis of this compound, has been successfully demonstrated using flow chemistry. researchgate.netresearchgate.net For example, a continuous flow process using a mesoporous Al-SBA-15 catalyst has been developed for the N-methylation of aniline, achieving high conversions and selectivity. researchgate.net Another study describes the N-alkylation of amines with alcohols in a continuous flow system using γ-Al2O3 as a heterogeneous catalyst. beilstein-journals.org These examples highlight the potential for applying flow chemistry to the large-scale and efficient production of this compound. A continuous flow method for nitration has also been developed for a similar benzoate derivative. google.com

Derivatization and Analog Synthesis of this compound

The structure of this compound offers several sites for chemical modification, enabling the creation of a wide array of analogs for various applications, including structure-activity relationship (SAR) studies.

Modifications of the Ester Moiety for Structure-Activity Probing

Altering the ester group is a common strategy to investigate how changes in this part of the molecule affect its biological activity. nih.govacs.org This is often achieved by replacing the methyl group with different alkyl or aryl groups, which can influence the compound's size, shape, and polarity. semanticscholar.org

The synthesis of these ester analogs typically involves the esterification of 4-(butylamino)benzoic acid with the desired alcohol. For example, ethyl 4-(butylamino)benzoate is synthesized from 4-(butylamino)benzoic acid and ethanol. lookchem.com A study on benzoate derivatives as local anesthetics involved the synthesis of various esters, such as 2-(piperidin-1-yl)ethyl-4-(butylamino)benzoate, through esterification. rsc.org Another approach involves the transesterification of the methyl ester with a different alcohol in the presence of a catalyst. google.com

Below is an interactive table of potential ester derivatives and their synthetic precursors.

| Ester Derivative | Alcohol Precursor | Potential Synthetic Method |

| Ethyl 4-(butylamino)benzoate | Ethanol | Esterification |

| Propyl 4-(butylamino)benzoate | Propan-1-ol | Esterification |

| Isopropyl 4-(butylamino)benzoate | Propan-2-ol | Esterification |

| 2-(Dimethylamino)ethyl 4-(butylamino)benzoate | 2-(Dimethylamino)ethanol | Transesterification |

Substitutions on the Butylamino Group and Their Chemical Implications

Modifying the butylamino group provides another avenue for creating diverse analogs. ddtjournal.comnih.gov Changes to the alkyl chain length or branching can impact the molecule's lipophilicity and steric properties. These derivatives are generally prepared by reacting methyl 4-aminobenzoate with the corresponding alkyl halide. The synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate has been achieved via a palladium-catalyzed reaction. alfa-chemical.comresearchgate.net

Furthermore, the secondary amine can be acylated to form amides. For instance, the preparation of 4-iodoacetylaminobenzoic acid involves the acylation of 4-aminobenzoic acid. google.com This transformation alters the basicity and hydrogen-bonding characteristics of the nitrogen atom.

The following interactive table outlines possible substitutions on the butylamino group.

| Derivative | Amine/Alkyl Halide Precursor | General Synthetic Route |

| Methyl 4-(ethylamino)benzoate | Ethylamine/Ethyl halide | N-Alkylation |

| Methyl 4-(propylamino)benzoate | Propylamine/Propyl halide | N-Alkylation |

| Methyl 4-(isobutylamino)benzoate | Isobutylamine/Isobutyl halide | N-Alkylation |

| Methyl 4-(N-butylacetamido)benzoate | Acetic anhydride/Acetyl chloride | N-Acylation |

Aromatic Ring Functionalization Strategies for Novel Derivatives

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution. organic-chemistry.org The activating butylamino group directs incoming electrophiles primarily to the ortho positions (3 and 5) of the benzene ring. chemistrysteps.com

Common functionalization reactions include:

Halogenation: Bromination or chlorination can be achieved using appropriate reagents. The reversibility of the bromination of N-alkylanilines has been studied, noting that isomerization and dehalogenation can occur under certain conditions. core.ac.ukuni-stuttgart.de

Nitration: Introduction of a nitro group can be accomplished, although the reaction conditions must be carefully controlled. The synthesis of a highly functionalized m-terphenyl (B1677559) derivative involved a nitration step on a central benzene ring. mdpi.com

Nitrosation: N-alkylanilines can undergo N-nitrosation to form N-nitroso anilines, which can then rearrange to introduce a nitroso group onto the ring. imperial.ac.uk

An interactive table summarizing these functionalization strategies is provided below.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Butylamino Benzoate

Nucleophilic Reactivity of the Butylamino Group

The nitrogen atom of the butylamino group in Methyl 4-(butylamino)benzoate possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of chemical transformations, most notably acylation and alkylation reactions.

Investigation of Acylation Mechanisms and Products

The acylation of the secondary amino group in N-alkylanilines, a class of compounds to which this compound belongs, is a well-established transformation. wikipedia.org This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide.

The mechanism of this reaction proceeds via a nucleophilic acyl substitution pathway. The nitrogen atom of the butylamino group attacks the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride from an acyl chloride) is eliminated, and a proton is lost from the nitrogen atom, yielding the corresponding N-butyl-N-acylaminobenzoate derivative. The presence of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. thieme-connect.de

While specific studies on the acylation of this compound are not extensively documented in the reviewed literature, the reactivity is expected to be analogous to other N-alkylanilines. The electronic nature of the substituent on the acylating agent can influence the reaction rate; electron-withdrawing groups on the acylating agent enhance its electrophilicity and thus increase the reaction rate.

Table 1: Expected Products from Acylation of this compound with Various Acylating Agents

| Acylating Agent | Expected Product |

| Acetyl chloride | Methyl 4-(N-butylacetamido)benzoate |

| Benzoyl chloride | Methyl 4-(N-butylbenzamido)benzoate |

| Acetic anhydride | Methyl 4-(N-butylacetamido)benzoate |

Studies on Alkylation Reactions and Their Regioselectivity

The alkylation of the butylamino group in this compound involves the reaction with an alkylating agent, typically an alkyl halide. This reaction leads to the formation of a tertiary amine. The mechanism is a nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

A key challenge in the alkylation of secondary amines is controlling the regioselectivity, as over-alkylation to form a quaternary ammonium (B1175870) salt can occur. However, methods for the selective mono-N-alkylation of aromatic primary and secondary amines have been developed. researchgate.net For instance, iron-catalyzed regioselective α-C–H alkylation of N-methylanilines has been reported, demonstrating the feasibility of controlled alkylation on the N-alkyl group itself under specific catalytic conditions. acs.org

Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" strategy, often employing ruthenium or cobalt catalysts, provides an efficient and atom-economical method for the N-alkylation of amines with alcohols, avoiding the use of alkyl halides. nih.govrsc.orgrsc.org In this process, the alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then undergoes a condensation reaction with the amine to form an imine or enamine intermediate. This intermediate is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step, yielding the N-alkylated product and regenerating the catalyst. rsc.org

While direct studies on the regioselective alkylation of this compound were not found, the existing literature on N-alkylanilines suggests that selective alkylation on the nitrogen atom is achievable with appropriate choice of reagents and reaction conditions. nih.govlookchem.comrsc.org

Ester Hydrolysis and Transesterification Studies

The methyl ester group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process involves the cleavage of the ester bond to yield 4-(butylamino)benzoic acid and methanol (B129727).

Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters generally proceeds through an A-2 mechanism, which is a bimolecular process. jcsp.org.pk The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid.

Pathways of Base-Catalyzed Hydrolysis of the Ester Moiety

Base-catalyzed hydrolysis of esters, also known as saponification, is typically an irreversible process that proceeds through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the methoxide (B1231860) ion as the leaving group, to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion.

Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have revealed the potential for intramolecular catalysis. researchgate.netnih.govacs.org For instance, the hydrolysis of phenyl 2-aminobenzoate shows a significant rate enhancement compared to its para-substituted counterpart, phenyl 4-aminobenzoate (B8803810). acs.org This is attributed to intramolecular general base catalysis by the neighboring amino group in the ortho position. researchgate.netnih.govacs.org In the case of this compound, such intramolecular catalysis is not possible due to the para-position of the butylamino group. Therefore, its base-catalyzed hydrolysis is expected to proceed through the standard BAC2 mechanism, with the rate being dependent on the concentration of the base.

A comparative study on the base-catalyzed hydrolysis of a homologous series of benzoate (B1203000) esters (methyl, ethyl, n-propyl, and n-butyl benzoates) showed that the rate of hydrolysis is influenced by the size of the alkyl group in the ester moiety. nih.gov While this study did not include N-substituted benzoates, it provides a framework for understanding the factors affecting the hydrolysis rates of benzoate esters.

Research into Enzyme-Catalyzed Ester Transformations and Biocatalysis

Enzymes, particularly lipases, are widely used as biocatalysts for the hydrolysis and transesterification of esters due to their high selectivity and mild reaction conditions. nih.govrsc.org Lipases can catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (transesterification) in non-aqueous media. nih.gov

While specific studies on the enzyme-catalyzed transformations of this compound are limited, research on related compounds provides valuable insights. For example, lipase (B570770) from Pseudomonas cepacia has been shown to catalyze the aminolysis of benzyl (B1604629) esters, and porcine pancreas lipase (PPL) has been used for the polymerization of p-aminobenzoic acid, indicating that the amino group does not inhibit lipase activity and can be a substrate for these enzymes. Furthermore, lipase-catalyzed amidation of carboxylic acids has been demonstrated, suggesting that enzymes can facilitate reactions involving the amino group of aminobenzoic acid derivatives. whiterose.ac.uk

Given the broad substrate specificity of many lipases, it is plausible that this compound could serve as a substrate for enzymatic hydrolysis to produce 4-(butylamino)benzoic acid or undergo transesterification in the presence of a suitable alcohol. The efficiency and selectivity of such transformations would depend on the specific lipase used, the reaction medium, and other experimental conditions. researchgate.netnih.gov

Table 2: Investigated Reaction Types and Key Findings for this compound and Analogous Compounds

| Reaction Type | Key Mechanistic Features / Findings | Relevant Compounds Studied |

| Acylation | Nucleophilic acyl substitution via a tetrahedral intermediate. | N-alkylanilines wikipedia.orgthieme-connect.de |

| Alkylation | Nucleophilic substitution; "Borrowing Hydrogen" mechanism with catalysts. | N-alkylanilines researchgate.netacs.orgnih.govrsc.orgrsc.org |

| Acid-Catalyzed Hydrolysis | A-2 bimolecular mechanism involving protonation of the carbonyl oxygen. | N-(4-substitutedaryl) succinimides jcsp.org.pk |

| Base-Catalyzed Hydrolysis | BAC2 bimolecular mechanism with nucleophilic attack by hydroxide. | 2-Aminobenzoate esters researchgate.netnih.govacs.org |

| Enzyme-Catalyzed Reactions | Lipase-catalyzed hydrolysis, transesterification, and amidation. | p-Aminobenzoic acid, Benzyl esters nih.govrsc.orgwhiterose.ac.uk |

Electrophilic Aromatic Substitution Reactions of the Benzoate Ring

The benzene (B151609) ring of this compound is substituted with two groups that exert opposing electronic effects, significantly influencing the rate and regioselectivity of electrophilic aromatic substitution (EAS). The butylamino group (-NHC₄H₉) is an activating substituent, while the methoxycarbonyl group (-COOCH₃) is a deactivating substituent.

The butylamino group, like other amino and alkylamino groups, is a powerful activating group that donates electron density to the aromatic ring through resonance. fiveable.memasterorganicchemistry.com This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. This electron donation is most pronounced at the ortho and para positions, making the butylamino group a strong ortho-, para-director. masterorganicchemistry.comsavemyexams.comlibretexts.org

Conversely, the methoxycarbonyl (methyl ester) group is a deactivating group. It withdraws electron density from the aromatic ring via both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.orglibretexts.org This deactivating nature directs incoming electrophiles to the meta position relative to the ester. savemyexams.com

In molecules with both activating and deactivating substituents, the activating group's directing effect typically dominates. uci.edu For this compound, the strongly activating butylamino group directs incoming electrophiles to its ortho positions (carbons 3 and 5), as the para position is already occupied by the ester group.

Table 1: Directing Effects of Substituents on the Benzoate Ring

| Substituent Group | Type | Electronic Effect | Reactivity Effect | Directing Influence |

| -NHC₄H₉ (Butylamino) | Activating | Electron-donating (Resonance) | Activating | Ortho, Para |

| -COOCH₃ (Methyl Ester) | Deactivating | Electron-withdrawing (Resonance & Inductive) | Deactivating | Meta |

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the distinct reactivity of its amino and ester functional groups.

Oxidation: The secondary amino group is the most susceptible site for oxidation. Aromatic amines can undergo electrochemical oxidation, which is typically an irreversible process. mdpi.com Cyclic voltammetry studies on p-aminobenzoic acid (PABA) and its derivatives show an irreversible oxidation step corresponding to the formation of a cation radical. asianpubs.orgmdpi.com The oxidation potential is influenced by the specific substituents on the amino group. mdpi.com While specific potential values for this compound are not documented, analysis of related p-aminocinnamic acids shows that the electrochemical oxidation is irreversible. mdpi.com

Chemical oxidation of p-aminobenzoic acid with strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of products such as 4-benzoquinone. nih.gov In biological systems or with specific enzymes, the amino group of PABA can be oxidized to a nitro group. nih.gov

Reduction: The primary site for reduction on the molecule is the methyl ester group. Ester functionalities can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound to (4-(butylamino)phenyl)methanol. The aromatic ring itself is generally resistant to reduction under these conditions.

Synthesis routes for related compounds illustrate the relative stability of the ester group to certain reducing conditions. For example, Butamben (Butyl 4-aminobenzoate) is synthesized by the reduction of Butyl 4-nitrobenzoate; the nitro group is reduced to an amine while the ester group remains intact. elementalchemistry.in This indicates that catalytic hydrogenation under conditions suitable for nitro group reduction does not typically affect the ester functionality.

Photochemical Reactivity and Light-Induced Degradation Pathways

As a derivative of p-aminobenzoic acid (PABA), a compound historically used as a UV filter, this compound is expected to exhibit significant photochemical reactivity. wikipedia.orgmdpi.com PABA and its esters are known to absorb UVB radiation and can undergo photodegradation upon exposure to UV light. wikipedia.orguts.edu.au

The photochemical processes for PABA derivatives can be complex and are influenced by the solvent and the presence of other substances like oxygen or nitrate. acs.orgscience.gov Key mechanisms involved in the degradation of aminobenzoate-type UV filters include:

Photo-induced Intramolecular Charge Transfer (ICT): Upon absorption of UV radiation, the molecule can be promoted to an excited state, which may involve the transfer of an electron from the electron-donating amino group to the electron-accepting benzoate moiety. acs.org This ICT state is often a precursor to subsequent degradation reactions.

Photodissociation and Radical Formation: Studies on PABA have shown that UVB and UVC irradiation can cause the cleavage of an amino hydrogen atom, resulting in the formation of a 4-aminylbenzoic acid radical. mdpi.com This radical species can then participate in further reactions. For N-alkylated derivatives, N-dealkylation is a possible degradation pathway.

Photooxidation: In the presence of oxygen, excited molecules can react to form various oxidation products. The photodegradation of PABA is known to proceed via an O₂-mediated pathway. wikipedia.org Studies on Ethyl 4-aminobenzoate (Et-PABA), a close analog, using a UV-activated persulfate process identified several transformation products (TPs). mdpi.com

Research on the photocatalysis of Et-PABA has identified several degradation products, providing insight into the likely degradation pathways for this compound. researchgate.net

Table 2: Potential Photodegradation Pathways and Products for Aminobenzoate Esters (based on Et-PABA studies)

| Degradation Pathway | Description | Potential Products |

| Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the aromatic ring. | Hydroxylated aminobenzoate derivatives |

| De-alkylation | Cleavage of the alkyl group from the ester (de-ethylation for Et-PABA) or the amine. | 4-(Butylamino)benzoic acid, Methyl 4-aminobenzoate |

| Oxidation of Amine | Oxidation of the secondary amine to a nitroso or nitro group. | Methyl 4-(butylnitroso)benzoate, Methyl 4-(butylnitro)benzoate |

| Molecular Rearrangement | Isomerization or other structural rearrangements of the parent molecule. | Various isomeric products |

The photodegradation process can lead to a variety of smaller molecules as the parent compound is fragmented. nih.gov It is established that the transformation of these UV filters in the environment can be a reason for their non-detection in water samples, as they are converted into various by-products. researchgate.net

Spectroscopic and Chromatographic Methodologies for the Analysis of Methyl 4 Butylamino Benzoate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 4-(butylamino)benzoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's framework.

In the ¹H NMR spectrum, specific proton signals can be assigned to the various parts of the molecule. The aromatic protons on the benzene (B151609) ring typically appear as doublets due to coupling with adjacent protons. The protons of the butyl group exhibit characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The methyl protons of the ester group appear as a distinct singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton. nih.gov The carbonyl carbon of the ester group, the carbons of the aromatic ring, and the carbons of the butyl chain all resonate at distinct chemical shifts, allowing for a complete assignment of the carbon framework. nih.govhmdb.ca

Table 1: Representative ¹H NMR Spectral Data for this compound (Data presented is illustrative and may vary based on solvent and instrument parameters)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.87 | d | 2H | Aromatic (ortho to -COOCH₃) |

| ~6.54 | d | 2H | Aromatic (ortho to -NH) |

| ~4.31 | t | 2H | -NH-CH ₂- |

| ~3.80 | s | 3H | -COOCH ₃ |

| ~1.60 | m | 2H | -CH₂-CH ₂-CH₃ |

| ~1.42 | m | 2H | -CH ₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH ₃ |

Table 2: Representative ¹³C NMR Spectral Data for this compound (Data presented is illustrative and may vary based on solvent and instrument parameters)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O |

| ~152 | Aromatic C-NH |

| ~131 | Aromatic C-H (ortho to -COOCH₃) |

| ~118 | Aromatic C-COOCH₃ |

| ~112 | Aromatic C-H (ortho to -NH) |

| ~51 | -COOCH₃ |

| ~43 | -NH-CH₂- |

| ~31 | -CH₂-CH₂-CH₃ |

| ~20 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₃ |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pattern of this compound. klivon.com The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak [M]⁺ corresponding to the compound's molecular weight (207.27 g/mol ). nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of the butyl group, leading to a significant peak. Another characteristic fragmentation is the loss of the methoxy (B1213986) group (-OCH₃) from the ester functionality. The fragmentation of the butyl chain itself can also be observed, resulting in a series of smaller fragment ions. chemguide.co.uk

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion |

| 207 | [M]⁺ |

| 150 | [M - C₄H₉]⁺ |

| 176 | [M - OCH₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key structural features. nih.gov A strong absorption band is typically observed for the C=O stretching vibration of the ester group. The N-H stretching vibration of the secondary amine appears as a distinct peak. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching vibrations from the butyl and methyl groups, are also present. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is useful for purity assessment. This compound exhibits characteristic absorption maxima in the UV region due to the presence of the substituted benzene ring. These absorbance characteristics can be used for quantitative analysis and to check for the presence of impurities that may absorb at different wavelengths. researchgate.net

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3370 | N-H stretch |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (ester) |

| ~1605, ~1520 | C=C stretch (aromatic) |

| ~1270, ~1170 | C-O stretch (ester) |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its accurate quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound, particularly in pharmaceutical and biological matrices. rsc.orgresearchgate.net Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. Validation of the HPLC method ensures its accuracy, precision, linearity, and sensitivity for the quantification of this compound. researchgate.netlgcstandards.com Detection is usually performed using a UV detector set at the wavelength of maximum absorbance for the compound. lgcstandards.com

Gas Chromatography (GC) Applications for Volatile Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a suitable technique for the analysis of this compound due to its volatility. nih.govnist.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

GC-MS provides both qualitative and quantitative information. The retention time from the GC serves to identify the compound, while the mass spectrum from the MS detector confirms its identity and allows for quantification. nih.gov The choice of the GC column (e.g., a non-polar or medium-polarity column) and the temperature program are critical for achieving good separation from other volatile components in a sample. nist.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Enhanced Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of a wide array of compounds, including those that are challenging to analyze by traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). jshanbon.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. labioscientific.comsolubilityofthings.com This state, achieved above the critical temperature and pressure of the substance, imparts properties of both a liquid and a gas, offering unique advantages in chromatography. researchgate.netshimadzu.com

The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher resolution compared to liquid chromatography. jshanbon.comshimadzu.com While neat supercritical CO2 is suitable for non-polar analytes, the analysis of more polar compounds like this compound, which contains an amine group, often necessitates the use of a polar co-solvent or modifier. chromatographytoday.comsouthampton.ac.uk The addition of modifiers like methanol, often with additives such as amines (e.g., diethylamine, isopropylamine) or acids, enhances the elution strength of the mobile phase and improves peak shape for basic compounds. chromatographytoday.comtandfonline.com However, the use of basic additives can sometimes be problematic as they may be difficult to remove from the purified compound. chromatographyonline.com

For the separation of amines, specialized stationary phases can be employed to improve chromatographic performance. shimadzu.com The choice of column chemistry is crucial and can significantly impact the selectivity of the separation. americanpharmaceuticalreview.com The versatility of SFC allows for the analysis of a broad range of compounds, from non-polar to polar, making it a valuable tool in pharmaceutical analysis. labioscientific.comsolubilityofthings.com

Table 1: Comparison of Typical SFC Parameters for Amine Analysis

| Parameter | Typical Setting | Rationale |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) | Enhances solubility and elution of polar analytes like amines. chromatographytoday.com |

| Additive | Basic (e.g., Diethylamine) or Acidic (e.g., Trifluoroacetic acid) | Improves peak shape and selectivity for basic compounds. chromatographytoday.comtandfonline.com |

| Stationary Phase | Diol, Ethylpyridine, or specialized amine columns | Provides specific interactions to achieve desired separation. shimadzu.comamericanpharmaceuticalreview.com |

| Temperature | 30-60 °C | Influences fluid density and solvating power. |

| Pressure | 100-400 bar | Maintains the supercritical state of the mobile phase. |

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the detailed analysis of pharmaceutical compounds and their impurities. scirp.orgnih.gov

The identification and quantification of impurities in drug substances and intermediates are critical aspects of pharmaceutical quality control. thermofisher.combiomedres.us Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques widely used for impurity profiling. nih.govbiomedres.us These methods offer the high separation efficiency of chromatography combined with the sensitive and selective detection capabilities of mass spectrometry.

GC-MS: This technique is particularly well-suited for the analysis of volatile and semi-volatile impurities that may be present in this compound. thermofisher.com Impurities can arise from various sources, including the manufacturing process, starting materials, and degradation products. scirp.orgnih.gov GC-MS allows for the separation of these impurities based on their boiling points and polarity, followed by their identification through mass spectral data. biomedres.us High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, facilitating the confident identification of unknown impurities. thermofisher.com

LC-MS: For non-volatile or thermally labile impurities, LC-MS is the preferred method. It is a cornerstone of pharmaceutical impurity analysis, enabling the separation and identification of a wide range of compounds. biomedres.usmetrolab.blog In the context of benzoate (B1203000) derivatives, LC-MS has been successfully employed to identify and characterize process-related impurities and degradation products in various active pharmaceutical ingredients. researchgate.netnih.gov The development of a robust LC-MS method involves optimizing chromatographic conditions, such as the mobile phase composition and column type, to achieve adequate separation of all potential impurities from the main component. researchgate.net

Table 2: Common Synthesis-Related Impurities in Benzoate Derivatives

| Impurity Type | Potential Origin | Analytical Challenge |

| Starting Material Residues | Incomplete reaction | May have similar structures to the final product. |

| By-products | Side reactions during synthesis | Structures may be unknown and require elucidation. scirp.org |

| Isomers | Non-specific reactions | Can be difficult to separate chromatographically. acs.org |

| Degradation Products | Instability of the compound | Can form during storage or processing. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for structural elucidation and has become increasingly important for quantitative analysis (qNMR). enovatia.comamericanpharmaceuticalreview.com Unlike chromatographic techniques that often require reference standards for each impurity, qNMR can provide a direct measure of purity and quantify impurities without the need for specific standards. resolvemass.ca

The principle of qNMR is based on the fact that the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal. enovatia.com This allows for the determination of the relative amounts of different components in a mixture.

Purity Assessment: For this compound, ¹H NMR spectroscopy can be used to assess its purity. By comparing the integral of a characteristic proton signal of the main compound to the integrals of signals from impurities, a purity value can be calculated. acs.org This "100% method" assumes that all components in the sample are visible in the NMR spectrum. acs.org

Impurity Quantitation: qNMR can also be used for the absolute quantification of impurities by using an internal standard of known purity and concentration. acs.org The concentration of an impurity is determined by comparing the integral of one of its signals to the integral of a signal from the internal standard. sigmaaldrich.com This method is highly accurate and precise and is considered a primary ratio method of measurement. intertek.com Modern high-field NMR instruments equipped with cryogenic probes enhance the sensitivity of the technique, allowing for the detection and quantification of trace-level impurities. americanpharmaceuticalreview.com

Table 3: Hypothetical ¹H NMR Data for Purity Assessment of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Aromatic Protons (ortho to -COOCH₃) |

| 6.55 | d | 2H | Aromatic Protons (ortho to -NH) |

| 4.25 | q | 2H | -OCH₂CH₃ (of potential ethyl ester impurity) |

| 3.80 | s | 3H | -COOCH₃ |

| 3.15 | t | 2H | -NHCH₂- |

| 1.60 | m | 2H | -CH₂CH₂CH₃ |

| 1.40 | m | 2H | -CH₂CH₃ |

| 0.95 | t | 3H | -CH₂CH₃ |

Note: This table is a hypothetical representation for illustrative purposes. Actual chemical shifts may vary based on the solvent and experimental conditions. The presence of a signal at 4.25 ppm could indicate the presence of Ethyl 4-(butylamino)benzoate as an impurity.

Computational and Theoretical Chemistry Studies of Methyl 4 Butylamino Benzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of Methyl 4-(butylamino)benzoate at the molecular level. By solving the Schrödinger equation for the molecule's electronic system, typically using approximations like Density Functional Theory (DFT), a wealth of information about its properties can be obtained. nih.govwuxibiology.com

Molecular Orbital Analysis and Electronic Properties

A key aspect of quantum chemical calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. researchgate.netphyschemres.org

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For molecules similar in structure to this compound, DFT calculations are commonly employed to determine these energy values. physchemres.org

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This table presents hypothetical data for illustrative purposes, as specific published research on the computational analysis of this compound is not currently available.

Charge Distribution and Reactivity Prediction Studies

The distribution of electron density within the this compound molecule is not uniform due to the presence of electronegative atoms like oxygen and nitrogen, and the aromatic ring. This charge distribution can be quantified through methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). The MEP provides a visual representation of the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. nih.govdoi.org

Red-colored regions on an MEP map signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate electron-deficient areas with positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the oxygen atoms of the ester group and the nitrogen of the amino group would be expected to show negative potential, while the hydrogen atoms and the carbonyl carbon would exhibit positive potential. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. The presence of single bonds allows for rotation of the butyl group and the ester group, leading to various possible conformations. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's behavior. lookchem.comresearchgate.net

Energy Minimization and Exploration of Conformational Landscapes

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and transition states between them. This is often achieved by rotating dihedral angles and calculating the corresponding energy. The resulting conformational landscape reveals the most stable three-dimensional arrangement of the atoms. For the butyl chain, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. lookchem.com

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

| Eclipsed | 0° | 5.0 |

This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis. lookchem.com

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful tool to study these effects. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This provides a dynamic picture of how the solvent interacts with the solute and influences its conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms that can be difficult to obtain experimentally. This involves mapping the potential energy surface along a reaction coordinate to identify the transition state—the highest energy point along the reaction pathway.

By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate. For example, the hydrolysis of the ester group in this compound could be modeled to understand the mechanism under acidic or basic conditions. Theoretical studies on similar reactions, such as the amidation of methyl benzoate (B1203000), have successfully elucidated reaction mechanisms by identifying intermediates and transition states. nih.govnih.govyoutube.com This type of analysis helps in understanding the feasibility of a reaction and predicting the conditions under which it is most likely to occur.

Computational Mechanistic Elucidation of Synthetic Steps

The synthesis of this compound involves the formation of an ester and a secondary amine, typically through esterification and amination reactions. While specific computational studies for this exact molecule are limited, the mechanisms of these fundamental steps have been elucidated for related structures using theoretical models, primarily Density Functional Theory (DFT).

A key synthetic step is the formation of the amide/amine bond. A relevant model is the reaction of esters with alkali metal amidoboranes. nih.govresearchgate.net DFT calculations have been employed to investigate the mechanism of the reaction between methyl benzoate (a structural precursor) and sodium amidoborane (NaAB). nih.gov These studies propose a mechanism involving nucleophilic addition followed by a rapid proton transfer-induced elimination. nih.govresearchgate.net

The proposed reaction pathway includes:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the [NH₂BH₃]⁻ anion attacks the carbonyl carbon of the methyl benzoate. This proceeds through a transition state (TS1) to form a tetrahedral intermediate (M2). nih.gov

Proton Transfer : A second [NH₂BH₃]⁻ anion abstracts a proton from the nitrogen atom in the intermediate M2 via a second, lower-energy transition state (TS2). nih.gov

Elimination : This leads to the formation of the final amide product after hydrolysis. The first step, the nucleophilic attack, is identified as the rate-determining step of the reaction. nih.gov

Computational models provide the Gibbs free energy profile for such reactions, pinpointing the energy barriers for each step.

Table 1: Computed Gibbs Free Energy Barriers for the Reaction of Methyl Benzoate with NaAB

| Step | Transition State | Computed Gibbs Free Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| 1 | TS1 | 17.4 | Nucleophilic attack of [NH₂BH₃]⁻ on the carbonyl carbon. nih.gov |

| 2 | TS2 | 3.9 | Proton abstraction from the nitrogen atom of the intermediate. nih.gov |

Data derived from DFT calculations on a model system.

Similarly, the formation of the methyl ester group via Fischer esterification of 4-(butylamino)benzoic acid with methanol (B129727) can be studied computationally. The mechanism involves the initial protonation of the carboxylic acid, followed by a nucleophilic attack by the alcohol, a proton transfer, and subsequent loss of water to yield the ester. uomustansiriyah.edu.iq Theoretical calculations can map the energy landscape of this equilibrium reaction, helping to understand the role of the acid catalyst and the reaction conditions. uomustansiriyah.edu.iq

Prediction and Modeling of Degradation Pathways

Computational modeling is instrumental in predicting the environmental fate and metabolic degradation of organic compounds. For this compound, degradation is expected to occur via hydrolysis of the ester linkage, oxidation, or N-dealkylation of the amino group.

While specific degradation studies on this compound are not available, research on related structures provides a framework for prediction:

Anaerobic Degradation : Studies on the anaerobic degradation of 4-methylbenzoate by denitrifying bacteria show a specific pathway involving the activation of the molecule to its CoA-thioester, 4-methylbenzoyl-CoA. nih.gov This is followed by the reduction of the aromatic ring. nih.gov A similar pathway could be computationally modeled for this compound, where initial hydrolysis to 4-(butylamino)benzoic acid is followed by CoA ligation and subsequent ring reduction.

Hydrolytic and Photolytic Degradation : The ester functional group is susceptible to hydrolysis, which would yield 4-(butylamino)benzoic acid and methanol. Photodegradation pathways, as studied for various pesticides containing benzoate structures, often involve cleavage of the ester or other functional groups. uc.pt Computational methods can predict the most likely bonds to break under photolytic conditions by calculating bond dissociation energies.

Metabolic Pathways : The degradation of similar structures, such as mandelic acid, proceeds through benzoylformic acid and benzaldehyde (B42025) to benzoic acid, which is then further metabolized. dcu.ie It is plausible that the degradation of the benzoate core of this compound would follow established pathways for benzoic acid derivatives. dcu.ie

Theoretical models can be used to calculate the activation energies for these potential degradation reactions (e.g., hydrolysis, oxidation, N-dealkylation) to predict the most favorable degradation pathways and the resulting products.

Structure-Property Relationship Modeling in Theoretical Context

Theoretical models are crucial for establishing relationships between a molecule's structure and its physicochemical properties or biological activity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity or property. These models are widely used in drug discovery and toxicology to predict the activity of new compounds.

Although no QSAR models have been published specifically for this compound, the methodology can be illustrated using studies on other classes of compounds. For instance, QSAR models have been developed to predict the skin sensitization potential of various chemicals. nih.gov These models utilize molecular descriptors calculated from the chemical structure, which can be categorized as:

Electronic Descriptors : Related to the electron distribution (e.g., partial charges, electrostatic potentials).

Hydrophobic Descriptors : Related to water solubility (e.g., logP).

Topological/Steric Descriptors : Related to the molecular size, shape, and connectivity.

In a typical QSAR study, a model is built using a "training set" of compounds with known activity and then validated using an external "test set". nih.gov

Table 2: Example Statistical Characteristics of QSAR Models for Skin Sensitization

| Model Type | Descriptors Used | Correct Classification Rate (CCR) | Sensitivity | Specificity |

|---|---|---|---|---|

| Random Forest (RF) | SiRMS | 0.71 - 0.76 | 0.50 | 0.98 |

| Random Forest (RF) | Dragon | 0.71 - 0.76 | N/A | N/A |

Data from a QSAR study on a diverse set of chemicals, illustrating typical model performance metrics. nih.gov

For a series of analogues of this compound, a QSAR model could be developed to predict properties like receptor binding affinity, toxicity, or metabolic stability. This would involve calculating relevant descriptors for each analogue and using statistical methods to build a predictive equation. Hologram QSAR (HQSAR) is another technique that uses molecular fragments to generate predictive models and can provide visual contribution maps, indicating which structural features increase or decrease activity. nih.gov

Computational Design Principles for Analogues and Derivatives

Computational chemistry provides the foundational principles for the rational design of analogues and derivatives with improved properties. Starting from a lead compound like this compound, computational techniques can guide structural modifications to optimize a desired outcome.

The core principles involve:

Structure-Activity Relationship (SAR) Analysis : By computationally assessing how small structural changes affect a target property, a SAR can be established. For example, studies on nature-inspired antifouling compounds show how adding or removing specific chemical groups can identify which parts of the molecule are crucial for its biological activity. mdpi.com

Analogue Design : Based on SAR, new analogues can be designed. For this compound, this could involve modifying the length or branching of the butyl chain, substituting the benzene (B151609) ring, or altering the ester group. For example, the design of novel NKCC1 inhibitors involved systematically elongating an n-alkyl chain on an amino group, which led to compounds with improved potency. acs.org

Molecular Docking : If the biological target is a protein, molecular docking simulations can predict the binding mode and affinity of designed analogues within the protein's active site. This allows for the rational design of modifications that enhance binding interactions.

Table 3: Illustrative Computational Design Strategy for this compound Analogues

| Structural Modification | Rationale for Design | Computational Tool | Predicted Outcome |

|---|---|---|---|

| Vary N-alkyl chain (e.g., ethyl, hexyl, iso-butyl) | Explore hydrophobic pocket interactions | Molecular Docking, QSAR | Modulate binding affinity and lipophilicity. |

| Add substituents to the benzene ring (e.g., -F, -Cl, -OH) | Alter electronic properties and hydrogen bonding potential | DFT, Molecular Docking | Enhance target-specific interactions or improve metabolic stability. |

| Replace methyl ester with ethyl or other esters | Modify solubility and hydrolysis rate | QSAR, Solvation Models | Improve pharmacokinetic properties. |

Through these computational approaches, new derivatives of this compound can be designed in silico, prioritizing the synthesis of only the most promising candidates, thereby saving time and resources in the discovery process.

Methyl 4 Butylamino Benzoate in Pharmaceutical Chemistry Research

Role as a Pharmaceutical Reference Standard

As a pharmaceutical reference standard, Methyl 4-(butylamino)benzoate provides a benchmark against which unknown samples can be compared. vulcanchem.comlgcstandards.com These high-purity materials are crucial for the reliable testing of pharmaceuticals. lgcstandards.com Suppliers of this compound, such as LGC Standards and USP, provide it as a certified reference material, often produced under ISO 17025 and ISO 17034 accreditations, which attests to its quality and suitability for analytical purposes. lgcstandards.com

Application in Analytical Method Validation for Active Pharmaceutical Ingredients (APIs)

Analytical method validation is a critical process in the pharmaceutical industry to ensure that a chosen analytical method is suitable for its intended purpose. europa.eu this compound, also known as Tetracaine Related Compound C, is used in the validation of analytical methods developed for the API Tetracaine. lgcstandards.comusp.orgpharmaffiliates.com

The validation process involves establishing performance characteristics such as accuracy, precision, specificity, linearity, and range. europa.eu By using a well-characterized reference standard like this compound, analytical laboratories can demonstrate that their methods can accurately and reliably detect and quantify this specific impurity in the presence of the API and other related substances. synzeal.com This is essential for methods like high-performance liquid chromatography (HPLC), which is commonly used to separate and quantify impurities in pharmaceutical samples. alfa-chemistry.comgoogle.comresearchgate.net

Table 1: Analytical Applications of this compound

| Application | Description | Key Analytical Techniques |

|---|---|---|

| Method Validation | Used to confirm that an analytical method is suitable for its intended purpose, ensuring accuracy, precision, and specificity for detecting and quantifying impurities. europa.eusynzeal.com | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) alfa-chemistry.comnih.gov |

| Purity Assessment | Serves as a reference to identify and quantify specific impurities in batches of active pharmaceutical ingredients (APIs) like Tetracaine. lgcstandards.comvenkatasailifesciences.com | HPLC, Gas Chromatography (GC) veeprho.com |

| Quality Control | A critical component in routine quality control testing to ensure that finished pharmaceutical products meet predefined purity specifications. | HPLC, UV-Vis Spectroscopy, FT-IR Spectroscopy veeprho.com |

Importance in Purity Assessment and Quality Control Research of Pharmaceuticals

The presence of impurities in pharmaceuticals can affect both the safety and efficacy of a drug. Therefore, rigorous purity assessment and quality control are paramount. This compound serves as a crucial reference material for these activities, particularly for drugs like Tetracaine. lgcstandards.comvenkatasailifesciences.com